Dimethoxybenzenes
Dimethoxybenzenes, also known as o-, m-, and p-dimethylphenols, are a series of organic compounds characterized by their aromatic ring structure with two methoxy (-OCH3) substituents. The position of these substituents—ortho (o-), meta (m-), or para (p-)—determines the isomer specificity. These compounds find applications in various industries, including pharmaceuticals, where they can act as intermediates or functional groups in drug molecules; as well as in the synthesis of dyes and other organic materials due to their reactive nature and stability. They are typically prepared through chemical reactions such as Friedel-Crafts methylation on monophenols. Safety measures should be considered when handling these compounds, given their potential reactivity with acids or bases in certain applications.

Structure | Chemical Name | CAS | MF |
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2,4-dimethoxybenzoyl chloride | 39828-35-8 | C9H9ClO3 |
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2-(benzyloxy)-4,5-dimethoxybenzaldehyde | 14382-86-6 | C16H16O4 |
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3,4-Dimethoxybenzylideneacetone | 15001-27-1 | C12H14O3 |
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1-chloro-5-isocyanato-2,4-dimethoxybenzene | 55440-55-6 | C9H8ClNO3 |
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2-(Chloromethyl)-1,4-dimethoxybenzene | 3840-27-5 | C9H11ClO2 |
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2,4-Dimethoxybenzonitrile | 4107-65-7 | C9H9NO2 |
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3,5-Dimethoxytoluene | 4179-19-5 | C9H12O2 |
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HDAOS | 82692-88-4 | C11H17NNaO6S |
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Diaveridine | 5355-16-8 | C13H16N4O2 |
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2-chloro-3,4-dimethoxybenzaldehyde | 5417-17-4 | C9H9ClO3 |
Related Literature
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